

An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-2-methyl-6-nitroaniline

Cat. No.: B042567

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-methyl-6-nitroaniline**, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, spectroscopic data, a plausible synthetic route with experimental protocols, and its role in the synthesis of advanced therapeutic agents.

Chemical and Physical Properties

4-Bromo-2-methyl-6-nitroaniline is a substituted aniline derivative. The presence of bromo, methyl, and nitro functional groups on the aniline core makes it a versatile building block in organic synthesis.

Property	Value	Reference
CAS Number	77811-44-0	
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	
Molecular Weight	231.05 g/mol	
Appearance	Solid	
Melting Point	143-147 °C	
InChI	1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3	
InChIKey	ZXFVKFUXKFPUQJ-UHFFFAOYSA-N	
SMILES	Cc1cc(Br)cc(c1N)--INVALID-LINK--=O	

Spectroscopic Data

The following tables summarize the available spectroscopic data for **4-Bromo-2-methyl-6-nitroaniline**. Detailed spectral assignments are based on the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No detailed, assigned experimental NMR data for **4-Bromo-2-methyl-6-nitroaniline** was found in the public domain. The following are predicted chemical shifts based on the analysis of similar structures.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~2.3	s	-CH ₃
~6.5	br s	-NH ₂
~7.8	d	Ar-H
~8.1	d	Ar-H

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~17	-CH ₃
~110	Ar-C
~120	Ar-C
~130	Ar-C
~135	Ar-C
~140	Ar-C
~145	Ar-C

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Strong, Broad	N-H stretch (amine)
3100-3000	Medium	C-H stretch (aromatic)
1620-1580	Strong	N-H bend (amine)
1550-1490	Strong	N-O asymmetric stretch (nitro)
1360-1290	Strong	N-O symmetric stretch (nitro)
850-750	Strong	C-H out-of-plane bend (aromatic)
600-500	Medium	C-Br stretch

Mass Spectrometry

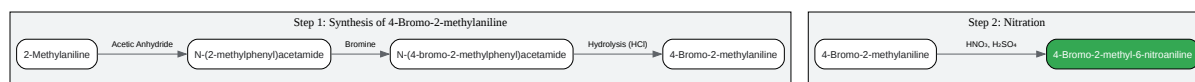
The mass spectrum of **4-Bromo-2-methyl-6-nitroaniline** is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

m/z	Relative Intensity	Assignment
231/233	High	[M] ⁺
214/216	Medium	[M-OH] ⁺
185/187	Medium	[M-NO ₂] ⁺

Synthesis of 4-Bromo-2-methyl-6-nitroaniline

A direct, one-step synthesis of **4-Bromo-2-methyl-6-nitroaniline** from a commercially available precursor is not well-documented in the reviewed literature. However, a plausible and efficient two-step synthetic pathway can be proposed, starting from 2-methylaniline (o-toluidine). This pathway involves the bromination of N-acetyl-2-methylaniline followed by nitration and subsequent deprotection. A more direct, but less selective, potential route involves the nitration of 4-bromo-2-methylaniline.

Proposed Synthetic Pathway



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Caption: Plausible two-step synthesis of **4-Bromo-2-methyl-6-nitroaniline**.

Experimental Protocols

The following protocols are based on established procedures for similar transformations and are provided as a guide for laboratory synthesis.

Step 1: Synthesis of 4-Bromo-2-methylaniline^[1]

This procedure involves the protection of the amino group of 2-methylaniline, followed by bromination and deprotection.

- Part A: Acetylation of 2-Methylaniline
 - In a suitable reaction vessel, combine 2-methylaniline and acetic anhydride.
 - Stir the mixture and maintain a constant temperature of 50-70°C.
 - After the reaction is complete, cool the mixture to allow for the crystallization of N-(2-methylphenyl)acetamide.
- Part B: Bromination of N-(2-methylphenyl)acetamide
 - Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent (e.g., acetic acid).
 - Slowly add a brominating agent, such as liquid bromine, to the solution while stirring.

- Maintain the reaction at a controlled temperature to ensure selective bromination at the para position.
- Upon completion, the product, N-(4-bromo-2-methylphenyl)acetamide, can be isolated by precipitation and filtration.
- Part C: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide
 - Suspend the N-(4-bromo-2-methylphenyl)acetamide in a mixture of concentrated hydrochloric acid and dioxane.
 - Reflux the mixture for approximately 1.5 to 2.5 hours.
 - After cooling, neutralize the reaction mixture with an aqueous ammonia solution to a pH of 8-10.
 - The product, 4-bromo-2-methylaniline, will precipitate and can be collected by filtration. Further purification can be achieved by extraction and drying of the organic phase.

Step 2: Nitration of 4-Bromo-2-methylaniline

This is a proposed method based on standard nitration procedures for substituted anilines.

- To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 4-bromo-2-methylaniline with constant stirring.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.
- Add the nitrating mixture dropwise to the solution of 4-bromo-2-methylaniline, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration.
- Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
- Filter the solid, wash with cold water until the washings are neutral, and then dry.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **4-Bromo-2-methyl-6-nitroaniline**.

Applications in Drug Development

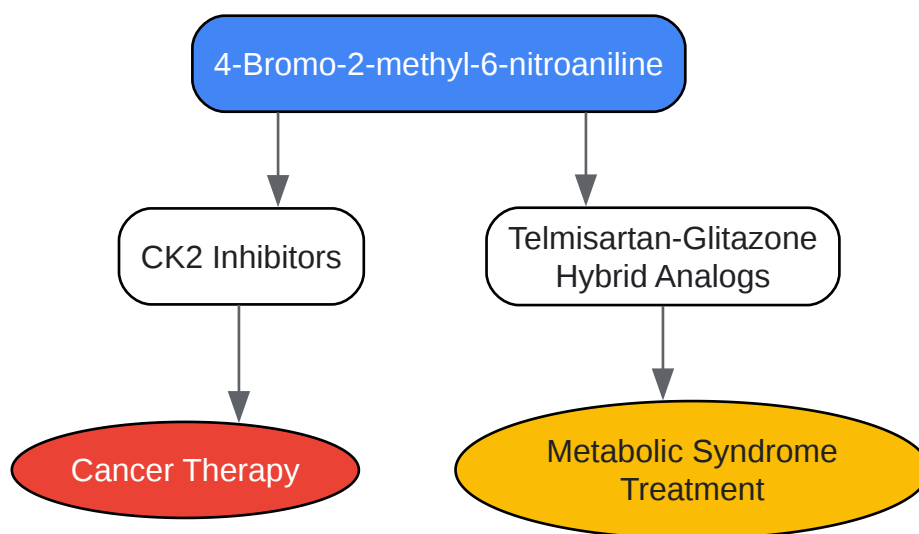
4-Bromo-2-methyl-6-nitroaniline is a crucial intermediate in the synthesis of various pharmaceutical compounds, highlighting its importance in medicinal chemistry.

Synthesis of CK2 Inhibitors

Casein Kinase 2 (CK2) is a protein kinase that is implicated in various cellular processes, and its dysregulation is associated with diseases such as cancer. **4-Bromo-2-methyl-6-nitroaniline** serves as a key building block for the synthesis of potent and selective CK2 inhibitors. The structural features of this aniline derivative are instrumental in achieving high binding affinity to the ATP-binding site of the CK2 enzyme.

Development of Telmisartan-Glitazone Hybrid Analogs

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Researchers are exploring novel therapeutic strategies, including the development of hybrid molecules that can target multiple pathways involved in the syndrome. **4-Bromo-2-methyl-6-nitroaniline** is utilized in the synthesis of telmisartan-glitzazone hybrid analogs. These compounds combine the pharmacological properties of an angiotensin II receptor blocker (telmisartan) and a peroxisome proliferator-activated receptor-gamma (PPAR γ) agonist (a glitazone), offering a multi-faceted approach to treating metabolic syndrome.



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Caption: Key applications of **4-Bromo-2-methyl-6-nitroaniline** in drug development.

Safety and Handling

4-Bromo-2-methyl-6-nitroaniline should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for researchers and professionals working with **4-Bromo-2-methyl-6-nitroaniline**. The information compiled herein is intended to facilitate its synthesis, characterization, and application in the advancement of pharmaceutical research.

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References

- 1. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

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